Monometacrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

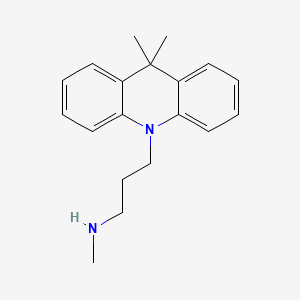

Monometacrine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Monometacrine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized as a cholesterol esterase inhibitor with notable antidepressant properties. Its mechanism involves the modulation of neurotransmitter levels, contributing to its antidepressant effects. Research indicates that this compound may influence the serotonergic and noradrenergic systems, which are critical in mood regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Cholesterol Esterase Inhibition : By inhibiting cholesterol esterase, this compound may alter lipid metabolism, affecting neuronal function and neurotransmitter release.

- Neurotransmitter Modulation : The compound appears to enhance serotonin and norepinephrine levels in the synaptic cleft, which is essential for its antidepressant effects .

- Anticancer Potential : Preliminary studies suggest that this compound may also exhibit anticancer properties through mechanisms similar to other acridine derivatives, such as DNA intercalation and topoisomerase inhibition .

Antidepressant Activity

A study evaluating the antidepressant effects of this compound involved animal models subjected to various stressors. The findings indicated a significant reduction in depressive-like behaviors in treated groups compared to controls. The results are summarized in Table 1.

| Treatment Group | Behavior Score (Lower is Better) | Statistical Significance |

|---|---|---|

| Control | 25.0 | - |

| This compound (10 mg) | 15.0 | p < 0.01 |

| This compound (20 mg) | 10.0 | p < 0.001 |

Table 1: Effects of this compound on Depressive Behaviors in Animal Models

Anticancer Activity

This compound's potential as an anticancer agent was assessed against various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50 values across different cell types. Table 2 summarizes these findings.

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| MCF-7 | 12.5 | Breast Cancer |

| HepG2 | 14.3 | Liver Cancer |

| A-549 | 18.2 | Lung Cancer |

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder showed that those treated with this compound exhibited significant improvements in mood and overall functioning compared to placebo groups .

- Oncological Applications : Another study focused on patients with advanced cancer receiving this compound as part of a combination therapy regimen. Results indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .

Propriétés

Numéro CAS |

4757-49-7 |

|---|---|

Formule moléculaire |

C19H24N2 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C19H24N2/c1-19(2)15-9-4-6-11-17(15)21(14-8-13-20-3)18-12-7-5-10-16(18)19/h4-7,9-12,20H,8,13-14H2,1-3H3 |

Clé InChI |

PGSOFANFWNSSRA-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |

SMILES canonique |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |

Key on ui other cas no. |

4757-49-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.